Ethyl 1-(2-ethoxy-2-oxoethyl)-3-methylcyclohex-2-ene-1-carboxylate
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Overview
Description
Ethyl 1-(2-ethoxy-2-oxoethyl)-3-methylcyclohex-2-ene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a cyclohexene ring with an ethoxy-oxoethyl group and a carboxylate ester group, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-ethoxy-2-oxoethyl)-3-methylcyclohex-2-ene-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-ethoxy-2-oxoethyl)-3-methylcyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-(2-ethoxy-2-oxoethyl)-3-methylcyclohex-2-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its structural versatility.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-ethoxy-2-oxoethyl)-3-methylcyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The cyclohexene ring structure allows for interactions with enzymes and receptors, potentially leading to biological effects.
Comparison with Similar Compounds
Ethyl 1-(2-ethoxy-2-oxoethyl)-3-methylcyclohex-2-ene-1-carboxylate can be compared with other similar esters such as:
- Ethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]methyl-5-phenylfuran-3-carboxylate
- tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
These compounds share similar ester functional groups but differ in their ring structures and substituents, leading to unique chemical and biological properties
Properties
CAS No. |
500707-35-7 |
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Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)-3-methylcyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C14H22O4/c1-4-17-12(15)10-14(13(16)18-5-2)8-6-7-11(3)9-14/h9H,4-8,10H2,1-3H3 |
InChI Key |
QEEVWRVVPDPBNS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCC(=C1)C)C(=O)OCC |
Origin of Product |
United States |
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